1-(5-Bromopyridin-2-yl)ethanol
Overview
Description
1-(5-Bromopyridin-2-yl)ethanol is an organic compound with the molecular formula C7H8BrNO It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 5-position and an ethanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Bromopyridin-2-yl)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 5-bromopyridine-2-carbaldehyde with methyl magnesium bromide in tetrahydrofuran at 0°C. The reaction mixture is stirred at this temperature for several hours, leading to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 1-(5-Bromopyridin-2-yl)ethanone
Reduction: 1-(2-Pyridyl)ethanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)ethanol depends on its application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromopyridin-3-yl)ethanol
- 1-(5-Bromopyridin-4-yl)ethanol
- 1-(5-Bromopyridin-2-yl)ethanone
Uniqueness
1-(5-Bromopyridin-2-yl)ethanol is unique due to the specific positioning of the bromine and ethanol groups on the pyridine ring. This positioning can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQDJRTUQSZLOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655089 | |
Record name | 1-(5-Bromopyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159533-68-3 | |
Record name | 1-(5-Bromopyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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